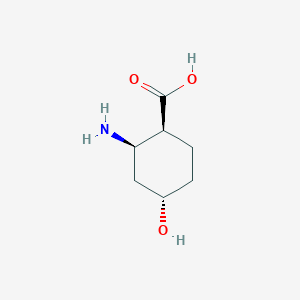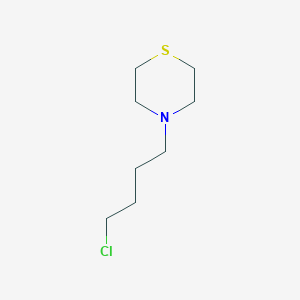![molecular formula C34H42S4 B13148414 4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic electronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
科学的研究の応用
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The pathways involved often include the formation of charge-transfer complexes and the facilitation of charge mobility .
類似化合物との比較
Similar Compounds
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-bis(5-(dodecylthio)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole stands out due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its unique structure allows for efficient charge transfer and stability, which are critical for the performance of devices such as organic photovoltaic cells and OLEDs .
特性
分子式 |
C34H42S4 |
|---|---|
分子量 |
579.0 g/mol |
IUPAC名 |
4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C34H42S4/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |
InChIキー |
SASUEVRHVJKFSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)




